6-Methylchroman-4-amine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of amines like 6-Methylchroman-4-amine can be achieved through several methods. These include the reduction of nitriles or amides and nitro compounds, S N 2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Molecular Structure Analysis

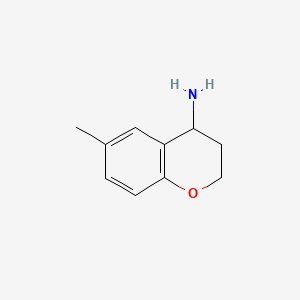

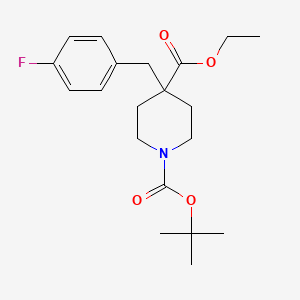

The molecular formula of 6-Methylchroman-4-amine is C10H13NO . The average mass is 163.216 Da and the monoisotopic mass is 163.099716 Da .Chemical Reactions Analysis

In a three-component reaction of 3-formyl-6-methylchromone, primary amines, and secondary phosphine oxides, several enamine-type derivatives were synthesized. These showed modest activity against the HL-60 cell line .Physical And Chemical Properties Analysis

6-Methylchroman-4-amine is a solid at room temperature . Its IUPAC name is (4S)-6-methyl-3,4-dihydro-2H-chromen-4-amine hydrochloride .Wissenschaftliche Forschungsanwendungen

-

Antiparasitic Activity

- Field : Parasitology

- Application : Chroman-4-one analogs like 6-hydroxy-2-(3-hydroxyphenyl) chroman-4-one, 6-hydroxy-2-(4-hydroxyphenyl) chroman-4-one and 2-(3,4-dihydroxyphenyl)-6-hydroxychroman-4-one displayed antiparasitic activity .

- Methods : These compounds were tested against T. brucei and L. infantum .

- Results : These compounds showed significant inhibition against T. brucei and L. infantum at 10 µM and 50 µM .

-

Synthesis of Chromonyl-substituted α-aminophosphine Oxides

- Field : Organic Chemistry

- Application : A fast, mild, and efficient catalyst-free approach has been developed for the synthesis of chromonyl-substituted α-aminophosphine oxides by the three-component reaction of 3-formyl-6-methylchromone, primary amines, and secondary phosphine oxides .

- Methods : The reaction was carried out at ambient temperature. When the reaction was carried out with aliphatic amines or aminoalcohols at a higher temperature (80 °C), phosphinoyl-functionalized 3-aminomethylene chromanones were formed instead of the corresponding chromonyl-substituted α-aminophosphine oxides .

- Results : Several derivatives showed modest activity against the human promyelocytic leukemia (HL60) cell line .

-

Pharmaceutical Manufacturing

- Field : Pharmaceutical Industry

- Application : (S)-6-Methylchroman-4-amine hydrochloride is a compound that can be used in the pharmaceutical industry . It is often used as a building block in the synthesis of various pharmaceutical drugs .

- Methods : This compound is typically synthesized in a laboratory setting, using various chemical reactions . The exact methods of synthesis can vary depending on the specific drug being produced .

- Results : The use of this compound in drug synthesis can result in a wide range of pharmaceutical products, each with its own unique therapeutic effects .

-

Synthesis of Chromonyl-substituted α-aminophosphine Oxides

- Field : Organic Chemistry

- Application : A fast, mild, and efficient catalyst-free approach has been developed for the synthesis of chromonyl-substituted α-aminophosphine oxides by the three-component reaction of 3-formyl-6-methylchromone, primary amines, and secondary phosphine oxides.

- Methods : The reaction was carried out at ambient temperature. When the reaction was carried out with aliphatic amines or aminoalcohols at a higher temperature (80 °C), phosphinoyl-functionalized 3-aminomethylene chromanones were formed instead of the corresponding chromonyl-substituted α-aminophosphine oxides.

- Results : Several derivatives showed modest activity against the human promyelocytic leukemia (HL60) cell line.

-

Commercial Availability

- Field : Chemical Industry

- Application : ®-6-methylchroman-4-amine hydrochloride is commercially available and can be purchased for use in various industrial applications .

- Methods : This compound is typically produced in a laboratory or industrial setting, using various chemical reactions . The exact methods of production can vary depending on the specific requirements of the end product .

- Results : The availability of this compound on the commercial market allows for its use in a wide range of applications, from pharmaceutical manufacturing to chemical research .

-

Pharmaceutical Manufacturing

- Field : Pharmaceutical Industry

- Application : (S)-6-Methylchroman-4-amine hydrochloride is a compound that can be used in the pharmaceutical industry . It is often used as a building block in the synthesis of various pharmaceutical drugs .

- Methods : This compound is typically synthesized in a laboratory setting, using various chemical reactions . The exact methods of synthesis can vary depending on the specific drug being produced .

- Results : The use of this compound in drug synthesis can result in a wide range of pharmaceutical products, each with its own unique therapeutic effects .

-

Synthesis of Chromonyl-substituted α-aminophosphine Oxides

- Field : Organic Chemistry

- Application : A fast, mild, and efficient catalyst-free approach has been developed for the synthesis of chromonyl-substituted α-aminophosphine oxides by the three-component reaction of 3-formyl-6-methylchromone, primary amines, and secondary phosphine oxides.

- Methods : The reaction was carried out at ambient temperature. When the reaction was carried out with aliphatic amines or aminoalcohols at a higher temperature (80 °C), phosphinoyl-functionalized 3-aminomethylene chromanones were formed instead of the corresponding chromonyl-substituted α-aminophosphine oxides.

- Results : Several derivatives showed modest activity against the human promyelocytic leukemia (HL60) cell line.

-

Commercial Availability

- Field : Chemical Industry

- Application : ®-6-methylchroman-4-amine hydrochloride is commercially available and can be purchased for use in various industrial applications .

- Methods : This compound is typically produced in a laboratory or industrial setting, using various chemical reactions . The exact methods of production can vary depending on the specific requirements of the end product .

- Results : The availability of this compound on the commercial market allows for its use in a wide range of applications, from pharmaceutical manufacturing to chemical research .

Safety And Hazards

Eigenschaften

IUPAC Name |

6-methyl-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-3,6,9H,4-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXNRUKZCRQFUCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OCCC2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585687 | |

| Record name | 6-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methylchroman-4-amine | |

CAS RN |

638220-39-0 | |

| Record name | 6-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine](/img/structure/B1316112.png)

ruthenium(II)](/img/structure/B1316115.png)